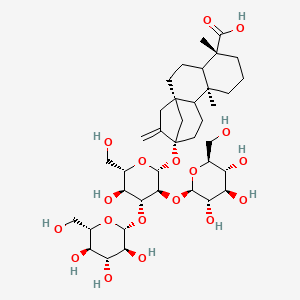

rebaudiosideB

Description

Contextualization within the Diterpene Glycoside Class

Rebaudioside B is a member of the diterpene glycoside class of chemical compounds. researchgate.net Specifically, it is classified as a steviol (B1681142) glycoside, a group of natural sweeteners. ontosight.aihmdb.ca These compounds are characterized by a central steviol backbone, which is a diterpene, linked to carbohydrate moieties. hmdb.ca The diverse structures within this class arise from the number and type of sugar units attached to the steviol core and their specific linkage points. researchgate.net

Rebaudioside B as a Specific Steviol Glycoside Isomer

Rebaudioside B is one of over 30 steviol glycosides identified in the leaves of the Stevia rebaudiana plant. nih.gov It is considered a minor constituent, present in smaller quantities compared to major glycosides like stevioside (B1681144) and rebaudioside A. caymanchem.commdpi.com Structurally, rebaudioside B is an isomer of other steviol glycosides, such as stevioside. fao.org It is specifically a rebaudioside, which is a steviol where the hydroxy group is replaced by a β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl group. ebi.ac.uk There has been some suggestion in the scientific literature that rebaudioside B might be an artifact formed from the degradation of rebaudioside A during the extraction and isolation process. hmdb.cascispace.com

Historical Development of Research on Steviol Glycosides (General Overview)

The use of the Stevia rebaudiana plant for its sweetening properties dates back centuries. truvia.co.uk However, the scientific investigation into its sweet components, the steviol glycosides, began in earnest in the 20th century. In 1931, French chemists isolated the first crystalline compound responsible for the plant's sweetness, which they named stevioside. nih.govumn.edu This marked the beginning of dedicated research into these natural sweeteners.

The 1970s saw the commercialization of stevia extracts in Japan. umn.edu A significant milestone in the global recognition of steviol glycosides occurred in 2008 when the U.S. Food and Drug Administration (FDA) issued a Generally Recognized as Safe (GRAS) notice for rebaudioside A. truvia.co.ukumn.edu This was followed by the European Food Safety Authority's (EFSA) confirmation of the safety of steviol glycosides in 2010 and their approval for use in the European Union in 2011. truvia.co.ukcirs-group.com Research has continued to evolve, with a growing focus on the production of specific, including minor, steviol glycosides through methods like enzymatic conversion and fermentation to meet market demands for diverse taste profiles. cirs-group.com

Academic Research Landscape of Rebaudioside B

Academic research on rebaudioside B has covered a range of topics, from its isolation and structural characterization to its sensory properties and production methods. biomedscidirect.comchemfaces.com Studies have detailed its chemical synthesis and enzymatic formation. biomedscidirect.comontosight.ai A notable area of investigation has been its taste profile, which some studies suggest is superior to that of more abundant steviol glycosides. selleckchem.com However, its poor aqueous solubility presents a challenge for its application, particularly in beverages, and this has been a subject of research. ebi.ac.ukmedkoo.com The metabolism of rebaudioside B has also been studied, with in vitro experiments showing its conversion to steviol by human gut microbiota. nih.govunlp.edu.ar Analytical methods for the identification and quantification of rebaudioside B, often alongside other steviol glycosides, have been developed and validated using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.neteprajournals.com

Structure

2D Structure

Properties

Molecular Formula |

C38H60O18 |

|---|---|

Molecular Weight |

804.9 g/mol |

IUPAC Name |

(1R,5R,9S,13S)-13-[(2R,3S,4R,5S,6S)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20?,21?,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-/m0/s1 |

InChI Key |

DRSKVOAJKLUMCL-FIPBZOTESA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Molecular Regulation of Steviol Glycosides

Early Precursor Biosynthesis

The journey to rebaudioside B begins with the synthesis of its diterpenoid core, steviol (B1681142). This process involves a shared pathway with the plant hormone gibberellin, highlighting a key regulatory branch point in plant metabolism.

Ent-Kaurene (B36324) and Ent-Kaurenoic Acid Pathways

The biosynthesis of steviol glycosides starts in the plastids with the methylerythritol-4-phosphate (MEP) pathway, which produces the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These molecules are then condensed to form geranylgeranyl diphosphate (GGPP), the precursor for all diterpenoids. dergipark.org.trnih.gov

The first committed steps towards steviol involve the cyclization of GGPP. This two-step process is catalyzed by two key enzymes:

Copalyl diphosphate synthase (CPS): This enzyme initiates the cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). nih.govrsc.org

Kaurene synthase (KS): Subsequently, KS converts ent-CPP to ent-kaurene. nih.govrsc.org

Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum. Here, it undergoes a three-step oxidation to form ent-kaurenoic acid, a reaction catalyzed by the P450 monooxygenase, ent-kaurene oxidase (KO). rsc.orgresearchgate.net

Intermediary Metabolites in Steviol Glycoside Formation

Ent-kaurenoic acid represents a critical branch point in the pathway. mdpi.comnih.gov Its fate is determined by the action of two different cytochrome P450 monooxygenases:

Hydroxylation at the C-7 position leads to the gibberellin pathway. nih.gov

Hydroxylation at the C-13 position, catalyzed by ent-kaurenoic acid 13-hydroxylase (KAH), commits the molecule to the steviol glycoside pathway, forming steviol (ent-13-hydroxy kaurenoic acid). mdpi.comnih.govnih.gov

Steviol then serves as the aglycone backbone for the subsequent attachment of glucose units, leading to the diverse array of steviol glycosides, including rebaudioside B. nih.gov

Glycosylation Steps and Enzymatic Catalysis

The final and most complex stage in the biosynthesis of rebaudioside B is the sequential addition of glucose molecules to the steviol core. This process, known as glycosylation, is carried out by a family of enzymes called UDP-glucosyltransferases (UGTs).

Role of UDP-Glucosyltransferases (UGTs) in Steviol Glycoside Elongation

UGTs are a diverse group of enzymes that catalyze the transfer of a glucose moiety from an activated donor molecule, typically UDP-glucose, to an acceptor molecule, in this case, steviol or its glycosylated derivatives. nih.govresearchgate.net These reactions occur in the cytosol. nih.gov The number and position of these glucose additions are responsible for the wide variety of steviol glycosides found in the stevia plant. mdpi.com

Specific UGTs Involved in Rebaudioside Biosynthesis

Several key UGTs have been identified and characterized for their roles in the biosynthesis of various rebaudiosides. The formation of rebaudioside B is intricately linked to the activities of these enzymes. The primary pathway to rebaudioside A, a precursor to rebaudioside B under certain conditions, involves the sequential action of UGT85C2, UGT74G1, and UGT76G1. mdpi.comdergipark.org.trcabidigitallibrary.org

One of the proposed routes for rebaudioside B synthesis involves the enzymatic conversion of steviolbioside (B1681143). uniprot.org The enzyme UGT76G1 has been shown to convert the di-glycoside steviolbioside into the tri-glycoside rebaudioside B. uniprot.org

The broader network of UGTs involved in steviol glycoside synthesis includes:

UGT74G1: This UGT is responsible for glycosylating the C19 carboxyl group. researchgate.netpnas.org It can convert steviol to steviolmonoside, steviolmonoside to rubusoside (B1680263), and importantly, steviolbioside to stevioside (B1681144). uniprot.org It also plays a role in converting rebaudioside B to rebaudioside A. uniprot.org

UGT76G1: As mentioned, UGT76G1 is key in forming the branched glucoside characteristic of many stevia molecules. pnas.org It converts stevioside to rebaudioside A and can also act on other steviol glycosides. uniprot.orgpnas.org Its activity on steviolbioside directly yields rebaudioside B. uniprot.org

UGT91D2: This enzyme is involved in elongating the glucose chain. It converts steviolmonoside to steviolbioside and rubusoside to stevioside. uniprot.org It can also be involved in the synthesis of more complex rebaudiosides like rebaudioside E and D. uniprot.orgnih.gov

UGTSL2: This UGT, identified from Solanum lycopersicum, has shown the ability to convert rebaudioside A to rebaudioside D. nih.govresearchgate.net

UGT94D1: Identified from Sesamum indicum, this UGT has been engineered to selectively glycosylate rebaudioside D to produce rebaudioside M2. frontiersin.orgresearchgate.net

Table 1: Key UDP-Glucosyltransferases (UGTs) in Steviol Glycoside Biosynthesis

| Enzyme | Function in Steviol Glycoside Pathway |

|---|---|

| UGT85C2 | Catalyzes the initial glycosylation of steviol at the C13 hydroxyl group to form steviolmonoside. pnas.orguniprot.org |

| UGT74G1 | Glycosylates the C19 carboxyl group, converting steviolbioside to stevioside and rebaudioside B to rebaudioside A. researchgate.netpnas.orguniprot.org |

| UGT76G1 | Converts steviolbioside to rebaudioside B and stevioside to rebaudioside A. uniprot.org |

| UGT91D2 | Elongates the glucose chain, converting steviolmonoside to steviolbioside. uniprot.org |

| UGTSL2 | Converts rebaudioside A to rebaudioside D. nih.govresearchgate.net |

| UGT94D1 | Engineered to glycosylate rebaudioside D to rebaudioside M2. frontiersin.orgresearchgate.net |

Regiospecificity and Stereoselectivity of Glycosylation Reactions

The diversity of steviol glycosides is a direct result of the high regiospecificity and stereoselectivity of the UGT enzymes. frontiersin.orgnih.gov Each UGT has a specific preference for the position on the steviol backbone or the existing glucose chain where it will add a new glucose molecule.

For instance, UGT85C2 specifically targets the C13 hydroxyl group of steviol, while UGT74G1 acts on the C19 carboxyl group. pnas.org The formation of the branched glucose chain, critical for the taste profile of many steviol glycosides, is catalyzed by enzymes like UGT76G1, which adds a glucose molecule to the C3' position of the C13-glucose of stevioside to form rebaudioside A. pnas.org This precise control over the glycosylation pattern is determined by the three-dimensional structure of the enzyme's active site, which accommodates the acceptor molecule in a specific orientation for the catalytic reaction to occur. pnas.orgnih.gov The ability of UGTs to recognize specific substrates and catalyze the formation of distinct glycosidic bonds is fundamental to the biosynthesis of rebaudioside B and the broader spectrum of steviol glycosides. ontosight.ai

Proposed Alternative Biosynthetic Routes for Steviol Glycosides including Rebaudioside B

The established biosynthetic pathway of steviol glycosides begins with the formation of the diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is then converted through a series of enzymatic reactions to the central aglycone, steviol. The diversification of steviol glycosides arises from subsequent glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs).

While the primary pathway to major steviol glycosides is relatively well-understood, research suggests the existence of alternative or minor pathways that contribute to the diversity of these sweet compounds, including the formation of Rebaudioside B. nih.govplos.org Studies involving transgenic plants and gene silencing have provided evidence for these alternative routes. nih.gov For instance, the silencing of genes crucial for the main pathway has led to the accumulation of other glycosides, indicating metabolic flux diversion. plos.org

One proposed alternative route involves the direct glycosylation of steviol at different positions, leading to a variety of steviol monoglycosides. These can then be further glycosylated to form more complex structures. Rebaudioside B is structurally distinct, being a diglycoside of steviol. Its formation is thought to occur from the removal of a glucose unit from stevioside or Rebaudioside A, a process that might happen during extraction and purification, leading to the initial belief that it could be an artifact of the isolation process. wikipedia.org However, evidence from in planta studies also points towards its natural occurrence, suggesting specific enzymatic activities are responsible for its synthesis. nih.gov

Genetic and Transcriptomic Regulation of Steviol Glycoside Biosynthesis

The production of Rebaudioside B and other steviol glycosides is a tightly regulated process at the genetic and transcriptomic levels. The expression of genes encoding the biosynthetic enzymes is a key determinant of the final glycoside profile in the plant.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The biosynthesis of the steviol backbone and its subsequent glycosylation are catalyzed by a series of enzymes, each encoded by specific genes. The initial steps involve enzymes from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). scienceopen.com Key enzymes in the subsequent formation of the steviol aglycone include geranylgeranyl diphosphate synthase (GGPPS), copalyl diphosphate synthase (CDPS), kaurene synthase (KS), and kaurene oxidase (KO). dergipark.org.tr The final step in steviol formation is catalyzed by kaurenoic acid 13-hydroxylase (KAH). dergipark.org.tr

The crucial diversification of steviol into its various glycosylated forms is carried out by a family of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.comnih.gov Several UGTs have been identified and characterized in Stevia rebaudiana, each with specific roles in attaching sugar moieties to the steviol core. For example, UGT85C2, UGT74G1, and UGT76G1 are known to be involved in the synthesis of major glycosides like stevioside and Rebaudioside A. nih.govdergipark.org.tr The specific UGTs responsible for the final steps in Rebaudioside B synthesis are still under investigation, but it is hypothesized that the activity of certain UGTs, or even non-specific enzymatic or non-enzymatic deglycosylation of more complex glycosides, could lead to its formation. nih.govplos.org Research has identified numerous UGT candidates through transcriptomic studies, though many have yet to be functionally characterized. nih.gov

Transcriptomic Profiling of Genes Involved in Rebaudioside Biosynthesis

Transcriptomic analyses, such as RNA sequencing (RNA-Seq), have been instrumental in identifying genes that are differentially expressed in stevia varieties with varying steviol glycoside profiles. mdpi.comresearchgate.net These studies provide a snapshot of the gene activity in the leaves, where glycoside synthesis primarily occurs. dergipark.org.tr By comparing high-Rebaudioside A or high-stevioside cultivars with those that accumulate other minor glycosides, researchers can pinpoint candidate genes involved in specific glycosylation steps. researchgate.net

For instance, transcriptomic studies have revealed that the expression levels of specific UGT genes correlate with the accumulation of certain steviol glycosides. researchgate.netresearchgate.net While much of the focus has been on the major glycosides, these analyses also provide clues about the formation of minor ones like Rebaudioside B. The expression of a broad range of UGT genes suggests a complex network of glycosylation activities. mdpi.comresearchgate.net Furthermore, transcriptomic data has shown that gene expression is developmentally regulated, with the highest accumulation of steviol glycosides occurring in the vegetative phase before flowering. dergipark.org.tr

Regulatory Networks Governing Steviol Glycoside Accumulation

The biosynthesis of steviol glycosides is not solely dependent on the presence of biosynthetic genes but is also controlled by intricate regulatory networks. These networks involve transcription factors (TFs) that bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression. nih.gov

Several families of transcription factors, including MYB, bHLH, bZIP, AP2-ERF, and WRKY, have been identified as potential regulators of the steviol glycoside pathway. scienceopen.comnih.govmdpi.com Gene regulatory network analysis has shown that these TFs can have a significant correlation with the expression of key biosynthetic genes, including UGTs. nih.gov For example, specific MYB and WRKY transcription factors are thought to play a role in the nitrate-enhanced synthesis of steviol glycosides. mdpi.com The interplay between these different TF families creates a complex web of control that fine-tunes the production of the various steviol glycosides, including Rebaudioside B, in response to developmental and environmental cues. mdpi.com

Metabolic Flux Analysis in Steviol Glycoside Production

Metabolic flux analysis is a powerful tool used to understand the flow of metabolites through a biochemical network. In the context of steviol glycoside production, it helps to identify potential bottlenecks and regulatory points in the pathway. The biosynthesis of steviol glycosides shares its early steps with the gibberellin (GA) biosynthesis pathway, both originating from GGPP. scienceopen.comdergipark.org.tr Therefore, the metabolic flux is partitioned between these two important pathways.

Chemical and Enzymatic Transformations of Steviol Glycosides

Enzymatic Transglycosylation and Glycosylation of Steviol (B1681142) Glycosides

Enzymatic methods offer a highly specific and efficient route to modify steviol glycosides. These biocatalytic processes can introduce additional glucose units to the steviol core, altering properties such as sweetness and reducing undesirable aftertastes.

Biocatalytic strategies are employed to produce analogs of rebaudioside B. One key enzyme in this process is the uridine (B1682114) diphosphate-dependent glycosyltransferase UGT76G1, which is found in Stevia rebaudiana. This enzyme catalyzes the addition of glucose to various steviol glycosides. nih.gov Specifically, UGT76G1 can convert steviolbioside (B1681143) into rebaudioside B. nih.gov This transformation involves the glycosylation at the C-13 position of the steviol backbone. google.com

The production of rebaudioside B and other steviol glycosides can also be achieved in microbial systems. For instance, engineered Saccharomyces cerevisiae strains have been developed to produce various rebaudiosides. mdpi.comnih.gov By controlling the expression levels of different UDP-glycosyl transferases, the targeted production of individual rebaudiosides, including rebaudioside B, can be achieved. google.com

Cyclodextrin (B1172386) glucosyltransferases (CGTases) are microbial enzymes widely used for the transglycosylation of steviol glycosides. mdpi.comresearchgate.net These enzymes can transfer α-glucosyl units from donors like starch or cyclodextrin to the steviol glycoside structure. steviashantanu.com This process can be applied directly to Stevia extracts without the need for purifying individual components. steviashantanu.comnih.gov

CGTases from various bacterial sources, including Paenibacillus macerans, Geobacillus sp., and Thermoanaerobacter sp., have been utilized for this purpose. mdpi.com The modification of steviol glycosides by CGTase can lead to the addition of multiple glucose units at both the C-13 and C-19 positions of the steviol core. mdpi.com For example, CGTase from Bacillus stearothermophilus has proven effective in these modifications. steviashantanu.comnih.gov A highly efficient CGTase, termed CGTase-13, derived from Alkalihalobacillus oshimesis, has demonstrated high conversion rates of stevioside (B1681144) and rebaudioside A into glucosylated derivatives. nih.govresearchgate.net The engineering of CGTase has also been shown to improve the conversion efficiency of rebaudioside A to glucosylated steviol glycosides. nih.gov

Glycosynthases, which are engineered glycosidases, offer another avenue for the targeted glycosylation of steviol glycosides. These enzymes can be used in chemoenzymatic strategies to create novel steviol glycoside analogs. For example, engineered glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases have been used for the transglycosylation of rebaudioside C using chemically synthesized sugar donors. researchgate.netmaxapress.comresearchgate.net This approach allows for the addition of different sugar moieties, such as glucose and galactose, potentially altering the sensory profile of the parent compound. maxapress.com The use of low-cost industrial byproducts as sugar donors in these reactions is also being explored to enhance the cost-effectiveness of the process. researchgate.netnih.gov

The substrate specificity and catalytic efficiency of glycosyltransferases are crucial for the targeted production of specific rebaudiosides. UGT76G1, a key enzyme in steviol glycoside biosynthesis, exhibits broad substrate specificity, reacting with multiple steviol glycosides including steviolbioside to produce rebaudioside B. nih.gov The enzyme's activity is dependent on the presence of the hydrophobic steviol aglycone, which allows for flexibility in substrate binding while maintaining specificity in the catalytic reaction. nih.gov

Protein engineering has been employed to enhance the activity and modulate the substrate preference of these enzymes. mdpi.com For instance, engineering UGT91D2 has been shown to improve the production of highly glucosylated steviol glycosides like rebaudioside D and M. acs.org Similarly, structure-guided engineering of the bacterial glycosyltransferase YojK has enabled the highly efficient production of rebaudioside D from rebaudioside A. frontiersin.orgfrontiersin.org The creation of fusion proteins, such as combining UGT76G1 with Smt3, has been shown to enhance the soluble expression and yield of the enzyme in E. coli. nih.gov Furthermore, engineering efforts have led to the development of UGT variants with improved catalytic efficiency for producing specific derivatives like rebaudioside M2. frontiersin.orgnih.gov

Interactive Data Table: Engineered Glycosyltransferases for Rebaudioside Production

| Enzyme | Original Substrate | Product | Engineering Strategy | Outcome | Reference |

| UGT76G1 | Steviolbioside | Rebaudioside B | Fusion with Smt3 | Enhanced soluble expression and yield | nih.gov |

| UGT91D2 | Rebaudioside A | Rebaudioside D | V155T substitution | Improved glucosylation activity | acs.org |

| YojK | Rebaudioside A | Rebaudioside D | Structure-guided engineering | Highly efficient production | frontiersin.orgfrontiersin.org |

| UGT94D1 | Rebaudioside D | Rebaudioside M2 | F119I/D188P variant | 6.33-fold increase in catalytic efficiency | frontiersin.orgnih.gov |

Glycosynthase-Mediated Transformations

De Novo Chemical Synthesis Methodologies for Steviol Glycosides

While enzymatic methods are prevalent, chemical synthesis provides an alternative route to produce steviol glycosides. This approach offers the potential for creating novel analogs not found in nature.

The de novo chemical synthesis of steviol glycosides is a complex undertaking due to the intricate stereochemistry of the molecules. nih.gov A significant challenge lies in the stereoselective formation of glycosidic linkages, particularly at the C-13 position of the steviol aglycone. researchgate.netnih.govacs.org

Recent advances have focused on modular strategies to overcome these challenges. researchgate.netnih.gov For example, the use of C2-branched disaccharide donors has been investigated for forging the C-13 glycosidic linkages. researchgate.netnih.gov Researchers have also explored the influence of protecting groups and solvent effects on the stereoselectivity of glycosylation reactions. researchgate.netnih.gov By carefully controlling reaction conditions, such as using specific donors at low temperatures, the synthesis of several steviol glycosides has been successfully achieved. researchgate.netacs.org These synthetic efforts have not only enabled the production of known rebaudiosides but have also led to the structural revision of some minor steviol glycosides. researchgate.netnih.gov The catalytic hydrogenation of rebaudioside B has also been performed to create novel dihydro derivatives. scienceopen.comnih.gov

Synthetic Routes to Rebaudioside B and its Structural Analogs

Rebaudioside B, a minor steviol glycoside found in the leaves of Stevia rebaudiana, can be synthesized through various chemical and enzymatic methods. These routes often utilize more abundant steviol glycosides, such as rebaudioside A and stevioside, as starting materials.

Chemical Synthesis:

A primary chemical route to rebaudioside B involves the alkaline hydrolysis of rebaudioside A. japsonline.comgoogleapis.com This process selectively cleaves the β-D-glucopyranosyl ester linkage at the C-19 position of rebaudioside A, yielding rebaudioside B, which possesses a free carboxylic acid group at this position. japsonline.comnih.gov The reaction is typically carried out using an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. googleapis.com Following the hydrolysis, the reaction mixture is acidified to precipitate rebaudioside B, which can then be purified. googleapis.com A similar alkaline hydrolysis approach can be applied to stevioside to produce steviolbioside. japsonline.com

Catalytic hydrogenation represents another chemical modification approach for generating structural analogs of rebaudioside B. The reduction of the exocyclic double bond at the C-16/C-17 position of rebaudioside B using a palladium on carbon catalyst (Pd(OH)₂) under a hydrogen atmosphere yields a mixture of two dihydrorebaudioside B isomers: 17α-dihydrorebaudioside B1 and 17β-dihydrorebaudioside B2. nih.gov

Enzymatic Synthesis:

Enzymatic methods offer a high degree of specificity for the synthesis of rebaudioside B and its analogs. Glucosyltransferase enzymes play a pivotal role in these biotransformations. ontosight.ai These enzymes catalyze the transfer of glucose units from a donor molecule, commonly UDP-glucose, to an acceptor molecule. ontosight.ai For instance, rebaudioside B can be produced enzymatically from rebaudioside A. google.com

Furthermore, enzymatic transglycosylation can be employed to modify rebaudioside B and create novel structural analogs. For example, cyclodextrin glycosyltransferases (CGTases) can be used to attach additional glucose units to the existing glycosyl moieties of steviol glycosides. nih.govmdpi.com The modification of rebaudioside A with CGTase from Bacillus licheniformis DSM13 has been shown to produce various glucosylated derivatives. nih.gov While not directly synthesizing rebaudioside B, this demonstrates the potential of enzymatic modification to create a diverse range of steviol glycoside structures.

The bioconversion of stevioside to rebaudioside A, a closely related compound to rebaudioside B, has been achieved using enzymes like β-glucosidase. jst.go.jp This highlights the potential for enzymatic pathways to interconvert different steviol glycosides. Additionally, UDP-glucosyltransferases (UGTs) are instrumental in the natural biosynthetic pathway of steviol glycosides and can be harnessed for in vitro synthesis. nih.govmdpi.com Engineered yeast and bacteria expressing specific UGTs have been developed for the production of various rebaudiosides, including those that could serve as precursors to rebaudioside B. researchgate.netgoogle.com

Structural Elucidation of Enzymatically or Chemically Modified Rebaudioside B Derivatives

The structural characterization of novel rebaudioside B derivatives, whether produced through chemical synthesis or enzymatic modification, relies heavily on a combination of spectroscopic and spectrometric techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural elucidation of these compounds. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. biomedscidirect.com For example, in the ¹H NMR spectrum of rebaudioside B, characteristic signals for the methyl groups, the exocyclic double bond protons, and the anomeric protons of the glucose units can be identified. japsonline.comsemanticscholar.org

Mass Spectrometry:

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of rebaudioside B and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. japsonline.comnih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from the steviol glycoside molecules. semanticscholar.org

Tandem mass spectrometry (MS/MS) is particularly useful for sequencing the sugar moieties. By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated, corresponding to the loss of individual or multiple sugar units. acs.org This fragmentation pattern provides valuable information about the structure and arrangement of the glycosidic chains. acs.orgfao.org

Hydrolysis Studies:

Chemical and enzymatic hydrolysis can be used as complementary methods to confirm the identity of the sugar units and the aglycone. biomedscidirect.com Acid hydrolysis cleaves all glycosidic bonds, releasing the individual monosaccharides which can then be identified, for example, as D-glucose. japsonline.com Enzymatic hydrolysis, using specific glycosidases, can selectively cleave certain linkages, providing further structural information. nih.gov

For instance, the structure of dihydrorebaudioside B derivatives, formed through catalytic hydrogenation, was confirmed by the absence of the exocyclic double bond signals in the NMR spectra and a corresponding increase of 2 atomic mass units in the HRMS data. nih.gov The stereochemistry at the newly formed chiral center (C-16) was determined by comparing the NMR data with known compounds and through enzymatic hydrolysis studies. nih.gov Similarly, the structural elucidation of novel, highly glucosylated steviol glycosides has been achieved through a comprehensive analysis of 1D and 2D NMR data, including COSY, HSQC-DEPT, HMBC, and NOESY experiments, in conjunction with mass spectral data. researchgate.net

Biotechnological Production Platforms for Steviol Glycosides

Heterologous Biosynthesis in Microbial Systems

Heterologous biosynthesis leverages genetically engineered microorganisms to produce specific steviol (B1681142) glycosides, including rebaudioside B. This is considered a promising preparation method due to its high economic value and environmental friendliness. igem.wiki By introducing the necessary biosynthetic pathway genes from S. rebaudiana into well-characterized microbial hosts, it is possible to achieve controlled and scalable production of desired compounds.

Engineered Yeast Strains for Steviol Glycoside Production

Yeast, particularly Saccharomyces cerevisiae, Komagataella phaffii (formerly Pichia pastoris), and Yarrowia lipolytica, have emerged as robust platforms for steviol glycoside synthesis. agrinfo.eueuropa.eufood.gov.uk These eukaryotic hosts are advantageous due to their Generally Recognized as Safe (GRAS) status, their capacity for post-translational modifications of enzymes, and their tolerance to industrial fermentation conditions.

Saccharomyces cerevisiae : As a well-established industrial microorganism, S. cerevisiae has been successfully engineered for the de novo production of various steviol glycosides. nih.gov Researchers have introduced and optimized the expression of genes encoding the steviol biosynthesis pathway, starting from the native mevalonate (B85504) (MVA) pathway which produces the precursor isopentenyl pyrophosphate (IPP). nih.govnih.gov Engineering efforts have focused on enhancing the precursor supply, for instance by overexpressing a truncated version of HMG-CoA reductase (tHMG1) and down-regulating competing pathways. nih.gov In one study, an engineered S. cerevisiae strain produced 132.7 mg/L of rebaudiosides (including A, D, and M) in a 15-L bioreactor. nih.gov The final steps of glycosylation are catalyzed by UDP-glycosyltransferases (UGTs), and the specificity of these enzymes, such as UGT76G1, can be engineered to favor the production of specific rebaudiosides. mdpi.com

Komagataella phaffii : This methylotrophic yeast is another popular host for producing heterologous proteins and metabolites. K. phaffii has been used to produce enzymes, such as UDP-glucosyltransferase and sucrose (B13894) synthase, for the enzymatic bioconversion of purified stevia leaf extracts into specific rebaudiosides like rebaudioside D and M. food.gov.ukfood.gov.uknih.gov In these processes, genetically modified K. phaffii strains are fermented to produce the necessary enzymes, which are then used to convert steviol glycoside precursors into the desired final products. food.gov.uk For example, rebaudioside D can be produced from purified stevia leaf extract using enzymes from K. phaffii UGT-A. europa.eu

Yarrowia lipolytica : This oleaginous yeast has also been engineered for the production of steviol glycosides. agrinfo.euagrinfo.eu A genetically modified strain of Y. lipolytica has been used to produce rebaudioside M, D, A, and B through fermentation of simple sugars. europa.eufoodcomplianceinternational.com The European Food Safety Authority (EFSA) has evaluated the safety of rebaudioside M produced by fermentation using Y. lipolytica and found no safety concerns. europa.eu This production method can result in a product that is at least 95% composed of rebaudioside M, D, A, and B. europa.eu

| Yeast Strain | Target Compound(s) | Key Engineering Strategies | Reported Titer |

|---|---|---|---|

| Saccharomyces cerevisiae | Rebaudioside A, D, M | Overexpression of tHMG1, downregulation of competing pathways, engineering UGTs. nih.govmdpi.com | 132.7 mg/L (total rebaudiosides) nih.gov |

| Komagataella phaffii | Enzymes for Rebaudioside D & M bioconversion | Production of UDP-glucosyltransferase and sucrose synthase. food.gov.ukfood.gov.uk | N/A (Enzyme production) |

| Yarrowia lipolytica | Rebaudioside M, D, A, B | Fermentation of simple sugars using a genetically modified strain. europa.eufoodcomplianceinternational.com | >95% purity of target compounds in the final product. europa.eu |

Bacterial Hosts for Rebaudioside Precursor Synthesis

Bacterial systems, particularly Escherichia coli, are widely used for the biosynthesis of various valuable compounds due to their rapid growth, well-understood genetics, and ease of genetic manipulation. mdpi.com In the context of steviol glycosides, E. coli has been primarily engineered to produce the diterpenoid precursor, steviol, and its intermediates. igem.wikinih.gov

The native methylerythritol 4-phosphate (MEP) pathway in E. coli provides the essential isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netgoogle.com To enhance the production of steviol precursors, the MEP pathway is often fortified by overexpressing key genes. researchgate.net The subsequent steps involve the introduction of heterologous genes from S. rebaudiana to convert geranylgeranyl diphosphate (B83284) (GGPP) into steviol. nih.govdergipark.org.tr This includes genes encoding for copalyl diphosphate synthase (CDPS), kaurene synthase (KS), kaurene oxidase (KO), and kaurenoic acid 13-hydroxylase (KAH). nih.gov For instance, researchers have successfully constructed an E. coli strain capable of producing steviol by introducing these pathway genes. researchgate.net Further engineering efforts have focused on expressing UDP-glycosyltransferases to carry out the final glycosylation steps to produce specific rebaudiosides. researchgate.net

Optimization of Fermentation Parameters for Enhanced Yield

Maximizing the yield of rebaudioside B and other steviol glycosides in microbial fermentation requires careful optimization of various process parameters. These factors significantly influence microbial growth, metabolic activity, and ultimately, product formation.

Key parameters that are often optimized include:

pH: The pH of the fermentation medium can affect cell growth and product stability. Some processes may involve a pH shift during fermentation to optimize different phases of growth and production. google.com

Nutrient Feeding Strategy: A fed-batch strategy, where nutrients like glucose are fed into the bioreactor over time, is commonly employed to control growth rates and prevent the accumulation of inhibitory byproducts. google.com The feeding rate can be adjusted to maintain optimal conditions for steviol glycoside production. google.com

Agitation and Aeration: Adequate mixing and oxygen supply are critical for aerobic microorganisms like yeast and bacteria to ensure efficient nutrient uptake and metabolic function.

Co-solvent Concentration: In some enzymatic reactions, the addition of a co-solvent like DMSO can enhance substrate solubility and improve reaction yields. frontiersin.org

One study on the extraction of Rebaudioside A from stevia leaves found that the optimal conditions were a temperature of 35°C, a material-to-solvent ratio of 1:6, and an extraction time of 5 hours. researchgate.net While this is an extraction process, the parameters highlight the importance of physical conditions on yield. In a microbial fermentation context, optimizing these parameters can lead to significant increases in the final product titer. For example, optimizing a cascade reaction for Rebaudioside D production resulted in a yield of 20.59 g/L. frontiersin.org

In Vitro Plant Cell and Tissue Culture Systems

In vitro plant culture techniques provide an alternative platform for producing steviol glycosides, including rebaudioside B, under controlled laboratory conditions. hilarispublisher.comnih.gov These methods can overcome limitations associated with traditional cultivation, such as long growth cycles and variability in chemical composition due to environmental factors. researchgate.net

Callus and Cell Suspension Culture for Steviol Glycoside Production

Callus and cell suspension cultures are central to the in vitro production of plant secondary metabolites. hilarispublisher.com

Callus Culture: A callus is an undifferentiated mass of plant cells that can be induced from various plant tissues (explants) like leaves, stems, or nodes on a nutrient medium containing plant growth regulators. hilarispublisher.commdpi.com Studies have shown that callus cultures of S. rebaudiana can produce steviol glycosides. scispace.comresearchgate.net The composition of the growth medium, particularly the type and concentration of plant hormones like auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP), is critical for inducing and maintaining callus growth and for influencing the production of steviol glycosides. researchgate.netthejaps.org.pk For instance, one study found that a Murashige and Skoog (MS) medium supplemented with 1 mg/L BAP and 2 mg/L NAA was effective for callus induction. researchgate.net

Cell Suspension Culture: Friable callus can be transferred to a liquid medium to establish a cell suspension culture, which involves growing individual cells or small aggregates of cells. hilarispublisher.comjapsonline.com This method allows for more uniform growth conditions and is more amenable to large-scale production in bioreactors. japsonline.com The establishment of a successful suspension culture requires optimization of factors like inoculum density, agitation speed, and medium composition. mdpi.combio-conferences.org While some studies have reported lower steviol glycoside content in suspension cultures compared to differentiated tissues, it remains a promising avenue for controlled production. scispace.com

| Culture Type | Description | Key Factors for Optimization |

|---|---|---|

| Callus Culture | An undifferentiated mass of plant cells grown on a solid medium. hilarispublisher.commdpi.com | Explant type, plant growth regulators (auxins, cytokinins), nutrient medium composition. researchgate.netthejaps.org.pk |

| Cell Suspension Culture | Individual cells or small cell aggregates grown in a liquid medium. hilarispublisher.comjapsonline.com | Inoculum density, agitation speed, pH, medium composition, subculture interval. mdpi.comthejaps.org.pkbio-conferences.org |

Organ Culture and Micropropagation Techniques

Organ culture and micropropagation are other in vitro techniques that have been applied to S. rebaudiana.

Organ Culture: This involves the culture of isolated plant organs, such as shoots or roots. Bud cultures of stevia have demonstrated the ability to synthesize steviol glycosides. scispace.com This suggests that a certain level of cell differentiation is beneficial for the production of these compounds. scispace.com

Micropropagation: This technique is used for the rapid multiplication of plants under sterile conditions. hilarispublisher.com It typically starts from small explants like shoot tips or nodal segments and allows for the production of a large number of genetically uniform and disease-free plants. nih.govmdpi.com While primarily a method for mass propagation of elite plant lines, the resulting in vitro-grown plants can be a source for extracting steviol glycosides. researchgate.net The content of sweet glycosides in clonally propagated plants shows significantly less variation compared to plants grown from seeds. researchgate.net

Elicitation Strategies for Secondary Metabolite Induction in Culture

Elicitation, the application of external stimuli to plant cell or organ cultures, is a widely adopted strategy to induce or enhance the biosynthesis of secondary metabolites. This process mimics natural defense responses to biotic and abiotic stresses, thereby activating specific metabolic pathways. Various elicitors have been investigated for their potential to increase the accumulation of steviol glycosides in Stevia rebaudiana cultures.

Abiotic elicitors, which are non-living factors, have demonstrated significant effects on steviol glycoside production. For instance, drought stress induced by polyethylene (B3416737) glycol (PEG) has been shown to influence the content of various steviol glycosides, with one study reporting a decrease in rebaudioside B content under such conditions. mdpi.com Conversely, controlled application of salinity stress has shown potential to modulate steviol glycoside profiles. Studies have indicated that low levels of sodium chloride (NaCl) can have a stimulatory effect on the production of certain steviol glycosides. mdpi.com

Biotic elicitors, derived from living organisms, such as chitosan (B1678972) and yeast extract, are also known to trigger defense responses and enhance secondary metabolite synthesis. plos.org The application of these elicitors can lead to an upregulation of genes involved in the steviol glycoside biosynthetic pathway. nih.gov

Furthermore, plant growth regulators and signaling molecules like salicylic (B10762653) acid and methyl jasmonate have been effectively used as chemical elicitors. plos.orgdntb.gov.ua Research has shown that a combined application of salicylic acid with micronutrients like iron and zinc can be particularly effective in boosting the concentration of specific glycosides. One study found that the treatment with salicylic acid, iron, and zinc resulted in the highest accumulation of rebaudioside B (2.31 mg/g DW). researchgate.netplos.org Another investigation reported that the application of 100 mM NaCl in combination with 5% PEG resulted in a notable stevioside (B1681144) content. researchgate.net

The effectiveness of elicitation is dependent on several factors, including the type of elicitor, its concentration, the duration of exposure, and the specific Stevia cultivar being used. Therefore, optimization of these parameters is crucial for maximizing the yield of rebaudioside B.

Table 1: Effect of Elicitation on Rebaudioside B Production in Stevia rebaudiana

| Elicitor/Treatment | Plant Material | Concentration | Duration | Change in Rebaudioside B Content | Reference |

| Salicylic Acid + Iron + Zinc | Leaves | Not Specified | Not Specified | 2.31 mg/g DW (highest value) | researchgate.netplos.org |

| Polyethylene Glycol (PEG) | Leaves | Not Specified | Not Specified | Decreased | mdpi.com |

| Drought Stress (-3.5 atm) | Leaves | Not Applicable | Not Specified | 2.61 mg/g DW | |

| Well-watered (-0.5 atm) | Leaves | Not Applicable | Not Specified | 1.72 mg/g DW (lowest value) |

Genetic Engineering Approaches for Enhanced Steviol Glycoside Biosynthesis in Plants

Genetic engineering offers a powerful and targeted approach to modify the steviol glycoside biosynthesis pathway in Stevia rebaudiana, aiming to enhance the production of desirable compounds like rebaudioside B. These techniques involve the manipulation of key genes and regulatory elements within the plant's genome.

Gene Overexpression and Silencing in Stevia rebaudiana

The overexpression of genes encoding critical enzymes in the steviol glycoside pathway is a primary strategy to increase the flux towards specific glycosides. A key enzyme in the formation of rebaudioside B is UDP-glycosyltransferase 76G1 (UGT76G1), which catalyzes the conversion of steviolbioside (B1681143) to rebaudioside B. uniprot.org Studies have shown that the overexpression of the SrUGT76G1 gene can significantly alter the composition of steviol glycosides. While the primary focus of many studies has been the conversion of stevioside to the sweeter rebaudioside A, also catalyzed by UGT76G1, the overexpression of this gene inherently influences the pool of its substrates and products, which includes rebaudioside B. uniprot.orggoogle.comnih.gov However, specific studies focusing solely on the impact of SrUGT76G1 overexpression on rebaudioside B levels are less common.

Manipulation of Regulatory Genes and Transcription Factors

The biosynthesis of steviol glycosides is a complex process regulated by a network of transcription factors (TFs). These proteins bind to specific regions of DNA and control the expression of multiple genes within a pathway. Manipulating these master regulators offers a powerful tool to globally influence the production of steviol glycosides.

Several families of transcription factors, including basic helix-loop-helix (bHLH), WRKY, and MYB, have been identified as key regulators of the terpenoid biosynthesis pathway in plants, which is the parent pathway for steviol glycosides. scienceopen.commdpi.com In Stevia rebaudiana, specific TFs have been shown to correlate with the accumulation of steviol glycosides. For example, several SrbHLH TFs have been identified as activators of UGT76G1 expression, the gene responsible for rebaudioside B synthesis. nih.govresearchgate.netmdpi.com Specifically, SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152 have been highlighted as critical regulators. nih.gov

WRKY transcription factors are also known to play crucial roles in plant secondary metabolism and stress responses. jipb.netmdpi.comfrontiersin.org Transcriptomic analyses in Stevia have revealed that the expression of certain WRKY genes is correlated with the synthesis of steviol glycosides, suggesting their potential as targets for genetic manipulation to enhance rebaudioside B production. mdpi.comnih.gov Similarly, MYB transcription factors have been implicated in the regulation of the steviol glycoside pathway, with their expression levels changing in response to different developmental stages and environmental cues. scienceopen.commdpi.com

By overexpressing or downregulating these specific transcription factors, it is possible to achieve a coordinated up- or down-regulation of multiple biosynthetic genes, thereby shifting the metabolic flux towards the production of desired compounds like rebaudioside B. This approach provides a more holistic way to engineer the pathway compared to the manipulation of single biosynthetic genes.

Table 2: Key Genes and Transcription Factors in Rebaudioside B Biosynthesis

| Gene/Transcription Factor | Function | Potential Impact on Rebaudioside B | Reference |

| UGT76G1 | UDP-glycosyltransferase; converts steviolbioside to rebaudioside B. | Overexpression could directly increase rebaudioside B synthesis. | uniprot.org |

| SrKO | ent-kaurene (B36324) oxidase; an early pathway enzyme. | Co-overexpression with UGT76G1 may increase precursor availability for rebaudioside B. | plos.orgplos.org |

| SrbHLH family (e.g., SrbHLH22, SrbHLH111) | Transcription factors. | Upregulate the expression of UGT76G1, potentially increasing rebaudioside B levels. | nih.govresearchgate.netmdpi.com |

| WRKY family | Transcription factors. | Regulate the overall steviol glycoside pathway; manipulation could influence rebaudioside B content. | mdpi.comnih.gov |

| MYB family | Transcription factors. | Regulate the overall steviol glycoside pathway; manipulation could influence rebaudioside B content. | scienceopen.commdpi.com |

Advanced Analytical Methodologies for Rebaudioside B Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of individual steviol (B1681142) glycosides from complex mixtures. The choice of chromatographic method, column, and mobile phase is critical for achieving the desired resolution.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of steviol glycosides, including Rebaudioside B. aip.orgresearchgate.net These methods offer high resolution and sensitivity for the separation and quantification of these compounds. mdpi.comresearchgate.net

Reversed-phase (RP) HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. aip.orgscirp.org However, due to the high polarity of steviol glycosides, achieving adequate separation can be challenging with standard RP-HPLC. thermofisher.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative, providing excellent resolution for these highly polar compounds. thermofisher.com

UHPLC systems, utilizing columns with smaller particle sizes, offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. mdpi.comiaea.org For instance, a UHPLC method was developed to separate nine steviol glycosides, including Rebaudioside B, within a 7-minute run time. mdpi.com In one study, the retention time for Rebaudioside B using a UHPLC-ESI-MS/MS method was 6.347 minutes. mdpi.com

Table 1: Example of UHPLC Retention Times for Steviol Glycosides

| Compound | Retention Time (minutes) |

| Rebaudioside D | 4.139 |

| Rebaudioside A | 4.856 |

| Stevioside (B1681144) | 4.895 |

| Rebaudioside F | 5.113 |

| Rebaudioside C | 5.214 |

| Dulcoside A | 5.303 |

| Rubusoside (B1680263) | 5.693 |

| Rebaudioside B | 6.347 |

| Steviolbioside (B1681143) | 6.478 |

Data from a study utilizing a UHPLC-ESI-MS/MS method. mdpi.com

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by employing two independent separation mechanisms. This technique is particularly useful for resolving complex mixtures where co-elution is a problem in single-dimension chromatography. While specific applications of 2D-LC solely for Rebaudioside B are not extensively detailed in the provided context, the principle of using a second, independent separation dimension holds great promise for isolating minor glycosides like Rebaudioside B from their structurally similar counterparts. The increased peak capacity of 2D-LC can provide baseline resolution for compounds that overlap in a single chromatographic run.

Column Chemistry and Mobile Phase Optimization for Steviol Glycoside Resolution

The choice of column chemistry and mobile phase composition is paramount for the successful separation of steviol glycosides. For reversed-phase HPLC, C18 columns are frequently used. aip.orgsciopen.comumk.edu.my However, to enhance the retention and separation of these polar compounds, specialized columns such as those with amino (NH2) or HILIC functionalities are often employed. scirp.orgthermofisher.comshodex.com For example, an Acclaim Trinity P1 column, which has unique chemistry, has been successfully used for the HILIC separation of highly polar and structurally similar steviol glycosides. thermofisher.com

Mobile phase optimization is a critical aspect of method development. Typically, a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is used. aip.orgumk.edu.mylabrulez.com The pH of the aqueous phase can significantly influence the separation, with acidic conditions often being employed. umk.edu.mycabidigitallibrary.org For instance, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a pH of 2.4 has been found to be effective. cabidigitallibrary.org Gradient elution, where the composition of the mobile phase is changed during the run, is commonly used to achieve optimal separation of a wide range of steviol glycosides with varying polarities. mdpi.comsciopen.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Rebaudioside B. When coupled with liquid chromatography, it provides a powerful platform for the unambiguous identification and quantification of this and other steviol glycosides.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly specific and sensitive techniques for the analysis of Rebaudioside B. aip.orgresearchgate.netnutrafoods.eu In LC-MS, the eluent from the HPLC or UHPLC system is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information that is crucial for identification.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific ion (the precursor ion) corresponding to the compound of interest is selected and then fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" for the molecule, allowing for highly confident identification and quantification, even in complex matrices. mdpi.comresearchgate.netnih.gov Electrospray ionization (ESI) is a commonly used ionization technique for steviol glycosides, often in the negative ion mode. researchgate.netnih.gov

Table 2: Example of LC-MS/MS Parameters for Rebaudioside B

| Parameter | Value |

| Precursor Ion [M-H]⁻ (m/z) | 803.4 |

| Product Ion (m/z) | Varies depending on fragmentation |

| Ionization Mode | ESI Negative |

Note: The exact product ions will depend on the collision energy and the specific instrument used.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful mass spectrometric technique that has been applied to the characterization of steviol glycosides. researchgate.netconstructor.university In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A laser is then used to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

MALDI-TOF MS is particularly useful for analyzing mixtures and for obtaining molecular weight information of various glycosylated species. mdpi.com It has been used to characterize the profiles of steviol glycosides and their modified forms, providing valuable information on the distribution of different glycosides in a sample. researchgate.netmdpi.com This technique can also be used to elucidate the structures of novel steviol glycosides. rug.nl

Fragmentation Patterns and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of steviol glycosides, including Rebaudioside B. The fragmentation patterns observed, particularly in negative mode electrospray ionization (ESI), provide critical information for distinguishing between isomers.

Isomers such as Rebaudioside B and stevioside, which have the same molecular weight, can be differentiated using tandem mass spectrometry, especially when applying low collision energies. researchgate.net The key to their differentiation lies in the relative stability of the glycosidic bonds. The sugar moiety attached as an ester at the C-19 carboxyl group of the steviol backbone is more labile and thus more easily cleaved than the ether-linked sugar groups at the C-13 position. researchgate.netunimi.it

In negative mode ESI-MS/MS, Rebaudioside B (molecular formula C₃₈H₆₀O₁₈, molecular weight 804.37) typically shows a deprotonated molecule [M-H]⁻ at m/z 803. japsonline.comresearchgate.net The fragmentation of this precursor ion provides a characteristic fingerprint. For instance, the MS/MS spectrum of the potassium adduct ion [M+K]⁺ at m/z 843 for the stevioside/Rebaudioside B isomers shows a fragment at m/z 681, which corresponds to the loss of one glucose residue. researchgate.net

A crucial distinction arises from in-source fragmentation. Rebaudioside A, upon losing a glucosyl moiety, can generate an ion with the same mass-to-charge ratio as stevioside, which can be confusing. researchgate.net However, careful analysis of fragmentation patterns allows for clear identification. For example, negative mode ESI-MS spectra can show different abundances of the fragment ion at m/z 641 for stevioside and its isomer Rebaudioside B, indicating differing levels of in-source fragmentation. researchgate.net Ion mobility mass spectrometry further enhances the differentiation, providing unique collision cross-section (CCS) measurements. The CCS value for Rebaudioside B has been determined to be 261.19 Ų, which is distinct from its isomer stevioside (269.64 Ų). lcms.cz

| Parameter | Rebaudioside B | Stevioside (Isomer) | Reference |

|---|---|---|---|

| Molecular Formula | C₃₈H₆₀O₁₈ | C₃₈H₆₀O₁₈ | japsonline.com |

| [M-H]⁻ (m/z) | 803.4 | 803.4 | researchgate.netresearchgate.net |

| [M+Na]⁺ (m/z) | 827.3661 | - | japsonline.com |

| Key Fragment Ion (m/z) | 641 (loss of glucose from C-13) | 641 (loss of glucose from C-19) | researchgate.netutm.my |

| Collision Cross-Section (TWCCSN2) | 261.19 Ų | 269.64 Ų | lcms.cz |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of Rebaudioside B. biomedscidirect.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the complete assignment of proton and carbon signals can be achieved, verifying the molecular structure. biomedscidirect.comscienceopen.com

The structure of Rebaudioside B is characterized as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid. japsonline.combiomedscidirect.com ¹H-NMR spectra confirm the presence of the ent-kaurane skeleton with characteristic signals for two methyl singlets, and two olefinic protons of an exocyclic double bond at C-17. japsonline.com The spectra also show three anomeric protons for the three glucose units attached at C-13. japsonline.comsemanticscholar.org The large coupling constants (J-values) of these anomeric protons confirm their β-orientation. japsonline.com The absence of a glucosyl unit at the C-19 position is a key feature distinguishing it from other steviol glycosides like Rebaudioside A. japsonline.com

Detailed 2D NMR studies, particularly Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the sugar units and their attachment to the steviol core. For example, HMBC correlations show that none of the three anomeric protons correlate to the C-19 carbonyl group, confirming the free carboxylic acid at this position. Conformational studies using NMR, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure and spatial arrangement of the glycosidic linkages, which influences the molecule's properties. agriculturejournals.czmdpi.com

| Position | ¹³C (C₅D₅N) | ¹H (C₅D₅N) | ¹H (CD₃OD) | Reference |

|---|---|---|---|---|

| 18 | 22.1 | 1.34 (s) | 1.23 (s) | semanticscholar.org |

| 19 | 180.6 | - | - | |

| 20 | 16.0 | 1.02 (s) | 0.95 (s) | semanticscholar.org |

| 17 | 104.5 | 5.15 (s), 5.86 (s) | 4.88 (s), 5.22 (s) | semanticscholar.org |

| Glc I (C-13) H-1' | 105.1 | 5.35 (d, J=7.9 Hz) | 4.63 (d, J=7.9 Hz) | semanticscholar.org |

| Glc II (C-2') H-1'' | 104.9 | 5.79 (d, J=7.9 Hz) | 4.72 (d, J=7.9 Hz) | semanticscholar.org |

| Glc III (C-3') H-1''' | 106.0 | 6.19 (d, J=8.1 Hz) | 4.86 (d, J=7.9 Hz) | semanticscholar.org |

Raman Spectroscopy for Molecular Fingerprinting and Quality Control

Raman spectroscopy is emerging as a valuable analytical technique for the rapid and non-destructive analysis of steviol glycosides. It serves as a method for molecular fingerprinting, providing detailed structural information that can be used for quality control of raw materials and finished products. researchgate.netnih.gov

While individual steviol glycosides share a common diterpene core, they differ in their glycosidic substitution patterns. These structural differences result in unique vibrational signatures in their Raman spectra. By establishing a spectral library of high-purity steviol glycosides, including Rebaudioside B, it is possible to develop quantitative algorithms to assess the composition of mixtures. researchgate.netresearchgate.net This is particularly important for quality control, as the relative amounts of different glycosides determine the sensory profile of stevia-based sweeteners. researchgate.net

The application of Raman spectroscopy allows for the in-situ characterization of products, enabling rapid checks on the production line. researchgate.netcontractpharma.com By monitoring specific Raman bands associated with the skeletal vibrations of the steviol core and the glycosidic linkages, one can verify the identity and purity of Rebaudioside B and quantify its presence in complex mixtures. This provides a fast and efficient alternative to chromatographic methods for routine quality control tasks. researchgate.net

Method Validation and Quantification Protocols for Rebaudioside B in Research Matrices

Accurate quantification of Rebaudioside B in various matrices, such as plant extracts, foods, and beverages, requires robust and validated analytical methods. mdpi.commerieuxnutrisciences.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS) or UV detection, are the most common techniques employed for this purpose. mdpi.comeprajournals.comives-openscience.eu

Method validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the results. eprajournals.compostepyfitoterapii.plscirp.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comaip.orgeurofins.com

For instance, a validated UHPLC-ESI-MS/MS method was developed for determining nine steviol glycosides, including Rebaudioside B, in beverages, yogurt, and snacks. mdpi.com The method demonstrated good linearity with coefficients of determination (R²) typically above 0.99. mdpi.com Accuracy is assessed through recovery studies, with acceptable ranges generally being 70-120%. mdpi.com Precision is evaluated by the relative standard deviation (%RSD), which should ideally be below 15%. mdpi.com The LOD and LOQ for Rebaudioside B are determined to ensure the method's sensitivity for detecting low concentrations in various sample matrices. mdpi.comeurofins.com The matrix effect is a critical consideration in LC-MS/MS analysis, and strategies like matrix-matched calibration are often employed to ensure accurate quantification in complex food matrices. mdpi.commerieuxnutrisciences.com

Molecular Structure Activity Relationships and Receptor Interaction Mechanisms

Computational Chemistry and Molecular Modeling Approaches

Computational methods, including molecular docking and molecular dynamics, have become instrumental in predicting and analyzing the interactions between steviol (B1681142) glycosides like rebaudioside B and the sweet taste receptor. These approaches provide a molecular-level view of binding events that are difficult to observe directly through experimental means.

Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to a receptor. Studies on steviol glycosides have revealed that they can bind to multiple sites on the TAS1R2/T1R3 receptor, including the Venus Flytrap Domains (VFD) of both TAS1R2 and TAS1R3, and the transmembrane domains (TMD). chemrxiv.orgresearchgate.net

Computational docking studies addressing various steviol glycosides have identified different preferred binding sites based on their specific molecular modifications. chemrxiv.org While many non-caloric sweeteners and other rebaudiosides (like Reb M and Reb D) preferentially bind to the VFD of the TAS1R2 subunit (VFD2), rebaudioside B exhibits a different preference. chemrxiv.org Docking results predict that Reb B binds best at the transmembrane domain of the TAS1R3 subunit (TMD3). chemrxiv.org This interaction with the TMD suggests an allosteric modulation mechanism. The binding pattern for steviol glycosides generally involves the formation of hydrogen bonds between the hydroxyl groups of the glucose moieties and key amino acid residues within the receptor's binding pockets. derpharmachemica.com

Docking studies have been used to correlate binding energy with sweetness intensity, although this is a complex relationship. An inverse relationship has been observed between the calculated binding energy and the intensity of sweetness or bitterness for some steviol glycosides. mdpi.com Comparative docking studies have ranked the sweetness intensity of various steviol glycosides, with rebaudioside A generally showing a higher predicted sweetness than rebaudioside B. researchgate.net

Table 1: Predicted Binding Sites and Energies for Selected Steviol Glycosides

| Compound | Preferred Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (General for SGs) |

|---|---|---|---|

| Rebaudioside B | TMD3 chemrxiv.org | Not explicitly stated in sources, but ranked lower than Reb A, E, D researchgate.net | T1R2: Asn 44, Ans 52, Gly 47, Ser 329, Thr 326, Pro 343, Ala 345, Gly 346, Ile 352, Ala 354 derpharmachemica.com |

| Rebaudioside A | VFD2 chemrxiv.org | -20.7 (cumulative for hT1R2/hT1R3) mdpi.com | T1R3: Leu 51, Arg 52, Arg 56, Ser 104, Glu 105, Glu 148, Asp 215, Asp 216, Glu 217, Lys 255, Asp 258 derpharmachemica.com |

| Rebaudioside D | VFD2 chemrxiv.org | -17.2 (cumulative for hT1R2/hT1R3) mdpi.com |

Note: This table is generated from multiple computational studies. Binding energies and sites can vary based on the specific receptor model and docking algorithm used.

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-receptor complex over time, revealing information about conformational changes and the stability of the binding. acs.org When a sweetener binds to the TAS1R2/T1R3 receptor, it induces conformational changes that propagate through the receptor domains, ultimately leading to G protein activation. nih.govsigmaaldrich.com

MD simulations of various steviol glycosides bound to the sweet taste receptor show that these ligands can stabilize the receptor in a closed conformation, which is a key step in the activation sequence. acs.org While specific MD studies focusing exclusively on rebaudioside B are not extensively detailed in the provided sources, the general principles apply. The simulations track parameters like the root-mean-square deviation (RMSD) to assess the stability of the ligand within the binding pocket. A stable RMSD suggests a strong and consistent binding interaction. nih.govresearchgate.net

These simulations also help in understanding how different ligands might prefer coupling to specific G proteins. For instance, MD studies on other rebaudiosides have shown that sweeter ligands may favor interactions with the G protein at TMD3, while less sweet ones prefer TMD2. acs.org This ligand-dependent behavior underscores the complexity of the signaling cascade initiated by different sweeteners.

Molecular Docking Simulations with Sweet Taste Receptors (T1R2/T1R3)

Stereochemical Determinants of Molecular Interaction

The specific three-dimensional arrangement of atoms, or stereochemistry, within the rebaudioside B molecule is critical for its interaction with the sweet taste receptor. A key structural feature identified as essential for the sweetness of steviol glycosides is the exocyclic double bond between carbons 16 and 17 (C16-C17) on the central steviol core. nih.gov

Experiments involving the catalytic hydrogenation of rebaudioside B, which reduces the C16-C17 double bond, have demonstrated a significant loss of sweetness. nih.govresearchgate.net The reduction of this double bond in Reb B resulted in a mixture of two stereoisomers (17α-methyl and 17β-methyl dihydro-rebaudioside B), and sensory evaluation indicated that their sweetness was reduced by over 75% compared to the parent compound. nih.govresearchgate.net This finding strongly suggests that the C16-C17 methylene (B1212753) group acts as a critical pharmacophore, essential for the proper orientation and binding of the molecule to elicit a sweet taste response. nih.gov The ratio of the resulting 17α to 17β reduced compounds for rebaudioside B was found to be 3:2. nih.gov

Influence of Glycosylation Patterns on Receptor Binding Affinity

The number, type, and position of sugar (glycosyl) moieties attached to the steviol backbone are primary determinants of a steviol glycoside's taste profile, including its binding affinity to the sweet taste receptor.

Rebaudioside B is structurally defined by a trisaccharide unit attached at the C-13 position of the steviol aglycone and, crucially, a free carboxylic acid group at the C-19 position. nih.gov This distinguishes it from many other common steviol glycosides like stevioside (B1681144) and rebaudioside A, which have a glucose moiety at the C-19 position. nih.gov

The glycosylation pattern directly impacts receptor interaction. Computational and experimental studies suggest that adding a glucosyl moiety at the C-13 position generally increases sweetness and reduces bitterness. mdpi.com Conversely, the addition of a glucose unit at the C-19 position can diminish both sweetness and bitterness. mdpi.com The structure of rebaudioside B, with its extensive glycosylation at C-13 and none at C-19, aligns with these findings, contributing to its characteristic taste profile. nih.govontosight.ai The biosynthesis of these molecules is controlled by specific enzymes (UDP-glucosyltransferases or UGTs) that add glucose units to either the C-13 hydroxyl group (R1 site) or the C-19 carboxyl group (R2 site). acs.orgpnas.org

Table 2: Glycosylation Patterns of Rebaudioside B and Related Compounds

| Compound | R1 Group (at C-13) | R2 Group (at C-19) | Sweetness (vs. Sucrose) |

|---|---|---|---|

| Rebaudioside B | β-D-Glc(1-2)[β-D-Glc(1-3)]-β-D-Glc- | H | ~150-350x nih.govderpharmachemica.com |

| Stevioside | β-D-Glc(1-2)-β-D-Glc- | β-D-Glc- | ~150-300x derpharmachemica.com |

| Rebaudioside A | β-D-Glc(1-2)[β-D-Glc(1-3)]-β-D-Glc- | β-D-Glc- | ~250-450x derpharmachemica.com |

The way in which the sugar units are linked together (glycosidic linkages) and their resulting spatial conformation also play a role in receptor binding. Rebaudioside B features a branched trisaccharide at the C-13 position, specifically a (2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl unit. nih.gov This structure involves both β(1→2) and β(1→3) glycosidic linkages.

Ecological and Plant Physiological Roles of Steviol Glycosides in Stevia Rebaudiana

Function as Plant Secondary Metabolites

Steviol (B1681142) glycosides are classified as diterpenoid secondary metabolites. nih.govmdpi.commdpi.com Unlike primary metabolites that are essential for the basic growth and development of a plant, secondary metabolites are typically involved in the plant's interaction with its environment. nih.gov A significant portion of the plant's metabolic energy is directed towards synthesizing these complex molecules, which can constitute 10% to 20% of the leaf's dry weight. cdnsciencepub.com This substantial biochemical investment suggests that steviol glycosides serve important eco-physiological functions. cqu.edu.au

Their primary role is believed to be defensive. cdnsciencepub.com Steviol glycosides may act as feeding deterrents against certain herbivores and possess antimicrobial properties that protect the plant from specific pests and pathogens. cdnsciencepub.com For instance, research has shown that the generalist insect Valanga irregularis, a type of grasshopper, actively avoids feeding on Stevia rebaudiana leaves. cqu.edu.auacs.org This avoidance can be so pronounced that it leads to starvation and increased mortality in the insect. acs.org However, the defensive role is not universal across all species. The same compounds that deter insects appear to encourage feeding by some mammals, such as guinea pigs (Cavia porcellus). cqu.edu.auacs.org This could offer an ecological advantage if Stevia is more tolerant to grazing than competing plants in its habitat. acs.org

The accumulation of steviol glycosides occurs primarily in the leaves, where they are transported to and stored in the cell vacuoles. cdnsciencepub.comcdnsciencepub.com The concentration is highest in the leaves, followed by flowers, stems, and roots, which contain no stevioside (B1681144). cdnsciencepub.com This distribution pattern, with the highest concentration in the photosynthetically active and most exposed parts of the plant, further supports their role in mediating interactions with the external environment.

Response to Abiotic Stress Factors

The biosynthesis and accumulation of steviol glycosides are significantly influenced by abiotic environmental factors. nih.govresearchgate.net As secondary metabolites, their production is often a plant's adaptive response to non-living stressors in its environment. nih.gov

Influence of Light Regimes on Steviol Glycoside Accumulation

Light is a critical factor regulating the production of steviol glycosides. Studies have demonstrated that higher light intensity can lead to an increase in the levels of both stevioside and rebaudioside A. mdpi.com This is correlated with the increased expression of key genes in the biosynthetic pathway, such as SrKA13H, SrUGT74G1, and SrUGT76G1. mdpi.com

Photoperiod, or the length of the day, also plays a crucial role. Stevia rebaudiana is a short-day plant, meaning it requires a critical day length of 11-12 hours to initiate flowering. mdpi.com Growing the plants under long-day conditions delays flowering, which extends the vegetative growth period. cdnsciencepub.com This delay allows for a longer duration of glycoside accumulation in the leaves, ultimately leading to higher yields. cdnsciencepub.com Conversely, interrupting the dark period with low-intensity light can inhibit flowering, increase vegetative biomass, and enhance the production of stevioside and Rebaudioside A. mdpi.com

Impact of Salinity Stress on Biosynthesis